

# ONC213 in Acute Myeloid Leukemia: A Comparative Guide to its Cross-Resistance Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ONC213**

Cat. No.: **B13145634**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The emergence of targeted therapies has significantly altered the treatment landscape for Acute Myeloid Leukemia (AML). However, intrinsic and acquired resistance remains a critical challenge, driving the need for novel agents with distinct mechanisms of action. This guide provides an objective comparison of the investigational imipridone **ONC213**, focusing on its cross-resistance profile against established targeted therapies for relapsed or refractory (R/R) AML.

## Executive Summary

**ONC213**, a small molecule inhibitor of  $\alpha$ -ketoglutarate dehydrogenase ( $\alpha$ -KGDH), has demonstrated potent anti-leukemic activity in preclinical models of AML. Its unique mechanism, which induces mitochondrial stress and suppresses oxidative phosphorylation, offers a potential therapeutic advantage in overcoming resistance to existing drugs, particularly the BCL-2 inhibitor venetoclax. This guide presents a comparative analysis of **ONC213**'s efficacy with that of approved targeted therapies for R/R AML, including FLT3 and IDH inhibitors, supported by available experimental data and detailed methodologies.

## ONC213: Mechanism of Action and Preclinical Efficacy

**ONC213** exerts its anti-leukemic effects by targeting a key enzyme in the Krebs cycle,  $\alpha$ -KGDH.<sup>[1]</sup> This inhibition leads to a cascade of events within the mitochondria, including suppressed respiration and elevated levels of alpha-ketoglutarate.<sup>[1][2]</sup> The resulting mitochondrial stress response ultimately triggers apoptosis in AML cells.<sup>[1][2]</sup> Notably, this mechanism is distinct from its predecessor, ONC201, as it does not rely on the induction of TRAIL or its death receptor DR5.<sup>[1]</sup>

Preclinical studies have shown that **ONC213** is effective against a range of AML cell lines and primary patient samples, with IC50 values in the nanomolar to low micromolar range.<sup>[1]</sup> Importantly, it has demonstrated activity against leukemia stem cells (LSCs), which are often implicated in relapse and resistance.<sup>[1]</sup>

## ONC213 Signaling Pathway in AML

[Click to download full resolution via product page](#)**Caption: ONC213 Mechanism of Action in AML**

## Cross-Resistance Profile: ONC213 and Venetoclax

A key area of investigation for **ONC213** is its activity in the context of venetoclax resistance. Venetoclax, a BCL-2 inhibitor, is a standard-of-care agent for many AML patients, but resistance, often mediated by the upregulation of other anti-apoptotic proteins like Mcl-1, is a significant clinical hurdle.

**ONC213** has been shown to downregulate Mcl-1 protein levels, providing a strong rationale for its use in overcoming venetoclax resistance.<sup>[1]</sup> Preclinical studies have demonstrated that **ONC213** can re-sensitize venetoclax-resistant AML cells to venetoclax treatment. The combination of **ONC213** and venetoclax results in synergistic killing of AML cells, including those with acquired resistance to venetoclax and azacitidine.



[Click to download full resolution via product page](#)

**Caption:** Experimental Workflow for **ONC213** Evaluation

# Comparative Efficacy of Targeted Agents in Relapsed/Refractory AML

To contextualize the potential of **ONC213**, its preclinical profile can be compared with the clinical efficacy of approved targeted therapies for R/R AML.

| Therapy Class   | Target                 | Representative Agent(s) | Overall Response Rate (ORR) in R/R AML | Median Overall Survival (OS) in R/R AML |
|-----------------|------------------------|-------------------------|----------------------------------------|-----------------------------------------|
| Imipridone      | $\alpha$ -KGDH         | ONC213                  | Preclinical                            | Preclinical                             |
| FLT3 Inhibitors | FLT3                   | Gilteritinib            | 50.0%<br>(Composite CR)<br>[1]         | 9.6 months[1]                           |
| Quizartinib     | ~46%<br>(Composite CR) | 6.2 months              |                                        |                                         |
| IDH Inhibitors  | IDH1                   | Ivosidenib              | 41.6%[3]                               | 9.0 months[4]                           |
| IDH2            | Enasidenib             | 40.3%[3][5]             | 9.3 months[5][6]                       |                                         |

Note: Data for Gilteritinib and Quizartinib are from separate clinical trials and not from a head-to-head comparison. ORR and OS for **ONC213** are not yet available from clinical trials.

## Experimental Protocols

### Cell Viability (MTT) Assay

- Cell Seeding: AML cell lines are seeded in 96-well plates at a density of  $5 \times 10^4$  cells per well in 100  $\mu$ L of culture medium.
- Drug Treatment: Cells are treated with varying concentrations of **ONC213** for 72 hours.
- MTT Addition: 10  $\mu$ L of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

- Solubilization: 100  $\mu$ L of solubilization solution is added to each well and the plate is incubated overnight at 37°C.
- Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

## Mitochondrial Respiration (Seahorse) Assay

- Cell Seeding: AML cells are seeded in a Seahorse XF cell culture microplate.
- Assay Medium: Cells are incubated in XF assay medium supplemented with glucose at 37°C in a non-CO<sub>2</sub> incubator for 1 hour.
- Baseline Measurement: Baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured using a Seahorse XF Analyzer.
- Compound Injection: Sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) are performed to measure key parameters of mitochondrial function.
- Data Analysis: OCR and ECAR are calculated and analyzed to determine the effect of **ONC213** on mitochondrial respiration and glycolysis.

## Conclusion

**ONC213** presents a promising therapeutic strategy for AML, particularly in the context of resistance to existing therapies. Its novel mechanism of action, targeting mitochondrial metabolism through  $\alpha$ -KGDH inhibition, distinguishes it from current targeted agents. The preclinical data strongly suggest a role for **ONC213** in overcoming venetoclax resistance, a significant unmet need in AML treatment. Further clinical investigation is warranted to establish the safety and efficacy of **ONC213** in patients with relapsed or refractory AML and to validate its potential as a single agent or in combination therapies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Gilteritinib vs salvage chemotherapy in Asian patients with R/R FLT3-mutated AML: Results from the phase III COMMODORE trial [aml-hub.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Ivosidenib or enasidenib combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDH-Mutated AML: Beyond Enasidenib and Ivosidenib Monotherapy: Highlights From SOHO 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONC213 in Acute Myeloid Leukemia: A Comparative Guide to its Cross-Resistance Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13145634#cross-resistance-profile-of-onc213-in-aml>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)